Enantiomeric Purity and Stereochemical Specification: Comparison with Unprotected Analog and Racemic Mixture
The compound is supplied with explicitly validated enantiomeric purity of ≥ 99% (Chiral HPLC), with a measured specific optical rotation of [α]ᴅ²⁰ = -46 ± 2° (c=1 in CH₃COOH or EtOH), confirming the (S)-configuration at the β-carbon stereocenter . In contrast, the racemic mixture (CAS 282524-86-1) is commercially available but without chiral purity specification, rendering it unsuitable for applications requiring defined stereochemistry. The unprotected analog (S)-3-amino-3-(4-bromophenyl)propionic acid (CAS 275826-36-3) lacks the orthogonal Boc protection necessary for solid-phase synthesis protocols.
| Evidence Dimension | Enantiomeric purity and stereochemical identity |
|---|---|
| Target Compound Data | [α]ᴅ²⁰ = -46 ± 2° (c=1 in CH₃COOH), purity ≥ 99% by Chiral HPLC |
| Comparator Or Baseline | Racemic mixture (CAS 282524-86-1): no chiral purity specification; (R)-enantiomer (CAS 261380-20-5): [α]ᴅ²⁰ = +46 ± 2° |
| Quantified Difference | Enantiomeric excess (ee) ≥ 98% for target vs. undefined for racemic mixture; opposite optical rotation sign vs. (R)-enantiomer |
| Conditions | Optical rotation measured at 20°C, c=1 in CH₃COOH or EtOH; purity determined by HPLC with chiral stationary phase |
Why This Matters
Stereochemical identity determines biological recognition in receptor binding and enzymatic interactions; procurement of the enantiomerically defined (S)-form ensures reproducible activity data in peptide-based therapeutic development.
